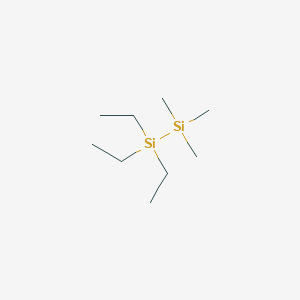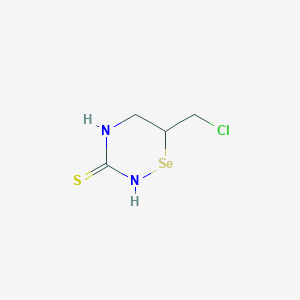
6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione is a heterocyclic compound containing selenium, nitrogen, and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione typically involves the chloromethylation of a precursor compound. One common method is the reaction of dimethoxymethane with chlorosulfonic acid in the presence of a catalyst such as zinc iodide. This reaction produces the chloromethyl derivative, which can then be further reacted to form the desired selenadiazinane-thione compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The selenium and sulfur atoms in the compound can participate in redox reactions.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the selenium and sulfur atoms.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may have potential as a bioactive molecule, particularly in the development of new drugs or therapeutic agents.
Medicine: Research into its pharmacological properties could lead to the discovery of new treatments for various diseases.
Industry: The compound’s unique chemical properties make it a candidate for use in materials science, particularly in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione is not well understood. it is likely that the compound interacts with specific molecular targets and pathways within cells. The presence of selenium, sulfur, and nitrogen atoms in the structure suggests that it could participate in redox reactions and interact with proteins or enzymes that contain thiol groups.
Comparación Con Compuestos Similares
Similar Compounds
6-(Chloromethyl)uracil: A compound with a similar chloromethyl group but different heterocyclic structure.
5-Chlorouracil: Another chlorinated heterocyclic compound with potential bioactivity.
4,6-Dihydroxypyrimidine: A related compound with a different substitution pattern on the heterocyclic ring.
Uniqueness
6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione is unique due to the presence of selenium in its structure, which is relatively rare in organic compounds
Propiedades
Número CAS |
54820-44-9 |
|---|---|
Fórmula molecular |
C4H7ClN2SSe |
Peso molecular |
229.60 g/mol |
Nombre IUPAC |
6-(chloromethyl)-1,2,4-selenadiazinane-3-thione |
InChI |
InChI=1S/C4H7ClN2SSe/c5-1-3-2-6-4(8)7-9-3/h3H,1-2H2,(H2,6,7,8) |
Clave InChI |
RPAWFPOEZNUYBH-UHFFFAOYSA-N |
SMILES canónico |
C1C([Se]NC(=S)N1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



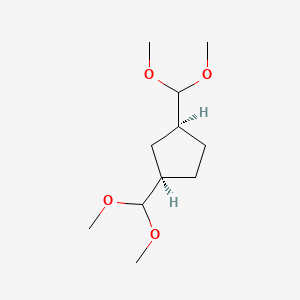
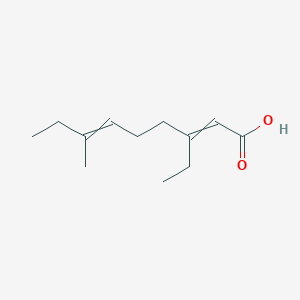

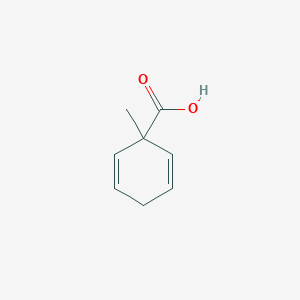
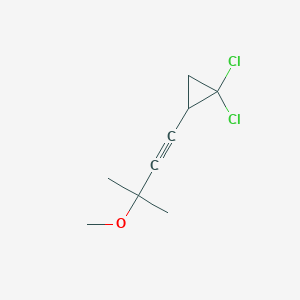


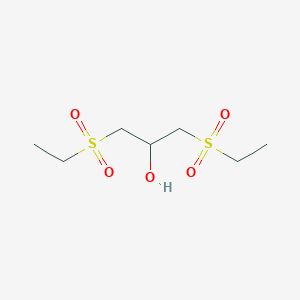

![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
